molecular formula C22H27NO4 B14708667 Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate CAS No. 21958-34-9

Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate

Cat. No.: B14708667
CAS No.: 21958-34-9
M. Wt: 369.5 g/mol
InChI Key: YFKMEHAVSBMMIY-UHFFFAOYSA-N
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Description

Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate typically involves the esterification of 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-((2-oxo-3,5-bis(1-methylethyl)benzoyl)amino)benzoate.

    Reduction: Formation of ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzyl alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Used as an additive in lubricants and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-hydroxy-3,5-dimethylbenzoyl)amino)benzoate
  • Ethyl 2-((2-hydroxy-3,5-di-tert-butylbenzoyl)amino)benzoate
  • Ethyl 2-((2-hydroxy-3,5-diphenylbenzoyl)amino)benzoate

Uniqueness

Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is unique due to the presence of the 3,5-bis(1-methylethyl) substituents on the benzoyl group, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

21958-34-9

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

ethyl 2-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C22H27NO4/c1-6-27-22(26)16-9-7-8-10-19(16)23-21(25)18-12-15(13(2)3)11-17(14(4)5)20(18)24/h7-14,24H,6H2,1-5H3,(H,23,25)

InChI Key

YFKMEHAVSBMMIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2O)C(C)C)C(C)C

Origin of Product

United States

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